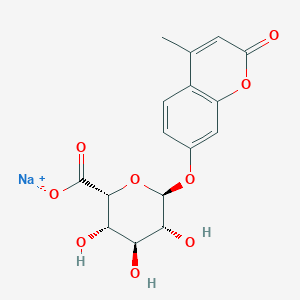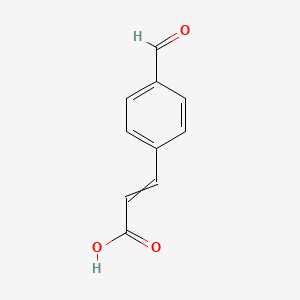
5-Fluoro-2-(hexyloxy)benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Fluoro-2-(hexyloxy)benzaldehyde: is an organic compound with the molecular formula C13H17FO2 It is a substituted benzaldehyde, where the benzene ring is functionalized with a fluorine atom at the 5-position and a hexyloxy group at the 2-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
The synthesis of 5-Fluoro-2-(hexyloxy)benzaldehyde can be achieved through a multi-step process:
Starting Material: The synthesis begins with the commercially available 5-fluoro-2-nitrophenol.
Alkylation: The hydroxyl group of 5-fluoro-2-nitrophenol is alkylated with hexyl bromide in the presence of a base such as potassium carbonate to form 5-fluoro-2-(hexyloxy)nitrobenzene.
Reduction: The nitro group of 5-fluoro-2-(hexyloxy)nitrobenzene is then reduced to an amine using a reducing agent like iron powder and hydrochloric acid.
Formylation: Finally, the amine group is converted to an aldehyde via the Vilsmeier-Haack reaction, using a formylating agent such as N,N-dimethylformamide and phosphorus oxychloride, yielding this compound.
Industrial Production Methods:
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 5-Fluoro-2-(hexyloxy)benzaldehyde can undergo oxidation reactions to form the corresponding carboxylic acid, 5-fluoro-2-(hexyloxy)benzoic acid, using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol, 5-fluoro-2-(hexyloxy)benzyl alcohol, using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, such as nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a suitable catalyst or under basic conditions.
Major Products:
Oxidation: 5-Fluoro-2-(hexyloxy)benzoic acid.
Reduction: 5-Fluoro-2-(hexyloxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Building Block: 5-Fluoro-2-(hexyloxy)benzaldehyde serves as a valuable building block in organic synthesis for the preparation of more complex molecules.
Ligand Synthesis: It can be used in the synthesis of ligands for coordination chemistry and catalysis.
Biology and Medicine:
Pharmaceutical Intermediates: This compound can be used as an intermediate in the synthesis of pharmaceutical agents, particularly those targeting specific biological pathways involving fluorinated aromatic compounds.
Biological Probes: It can be employed in the design of biological probes for imaging and diagnostic purposes.
Industry:
Material Science: this compound can be used in the development of advanced materials, including polymers and liquid crystals, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of 5-Fluoro-2-(hexyloxy)benzaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance binding affinity and selectivity due to its electronegativity and ability to form strong hydrogen bonds.
Molecular Targets and Pathways:
Enzymes: It may inhibit or activate specific enzymes involved in metabolic pathways.
Receptors: It can bind to receptors, altering signal transduction pathways and cellular responses.
Vergleich Mit ähnlichen Verbindungen
5-Fluoro-2-methoxybenzaldehyde: Similar structure but with a methoxy group instead of a hexyloxy group.
5-Fluoro-2-ethoxybenzaldehyde: Similar structure but with an ethoxy group instead of a hexyloxy group.
5-Fluoro-2-propoxybenzaldehyde: Similar structure but with a propoxy group instead of a hexyloxy group.
Uniqueness:
Hydrophobicity: The hexyloxy group imparts greater hydrophobicity compared to shorter alkoxy groups, potentially affecting the compound’s solubility and interaction with biological membranes.
Steric Effects: The longer hexyloxy chain can introduce steric effects that influence the compound’s reactivity and binding properties.
Eigenschaften
IUPAC Name |
5-fluoro-2-hexoxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FO2/c1-2-3-4-5-8-16-13-7-6-12(14)9-11(13)10-15/h6-7,9-10H,2-5,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQZLBDBRYXZGLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=C(C=C(C=C1)F)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![sodium;4-[3-(4-hydroxyphenyl)-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]phenolate](/img/structure/B7943553.png)


![(1E)-1-[amino-(4-chloroanilino)methylidene]-2-propan-2-ylguanidine](/img/structure/B7943567.png)

![(2R,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(1R,2R,3S,4R,6S)-4,6-diamino-2-[(2S,3S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxycyclohexyl]oxyoxane-3,4-diol;hydrochloride](/img/structure/B7943581.png)








